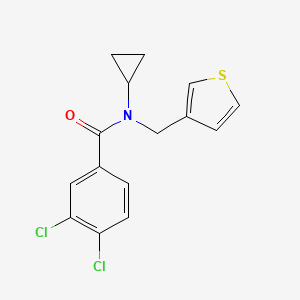

3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

Description

3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative characterized by a 3,4-dichlorinated aromatic ring, a cyclopropylamine substituent, and a thiophene-3-ylmethyl group. The compound’s design integrates hydrophobic (chlorine atoms, cyclopropyl group) and heteroaromatic (thiophene) moieties, which may influence solubility, binding affinity, and metabolic stability compared to simpler benzamide analogs.

Properties

IUPAC Name |

3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c16-13-4-1-11(7-14(13)17)15(19)18(12-2-3-12)8-10-5-6-20-9-10/h1,4-7,9,12H,2-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNQQTZUNULOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 3,4-dichlorobenzoic acid with cyclopropylamine and thiophen-3-ylmethylamine under conditions that promote amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations and as a precursor for other chemical entities.

Biology: In biological research, 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide may be explored for its potential biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with specific molecular targets, making it a candidate for further development as a therapeutic agent.

Industry: In industry, this compound can be utilized in the production of advanced materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs, focusing on substituent effects and inhibitory activity:

Table 1: Structural Comparison and Inhibitory Activity of Benzamide Derivatives

Key Observations :

Substituent Impact on Activity: Long acyl chains (e.g., tetradecanoyl in compound 17) enhance PCAF HAT inhibition (79%) compared to shorter chains (e.g., hexanoyl: 67%) . The presence of a 2-acylamino group is critical for activity, as anthranilic acid (lacking this group) shows only 34% inhibition .

The thiophen-3-ylmethyl group may improve π-π stacking or interactions with sulfur-accepting residues, a feature absent in carboxyphenyl-substituted analogs. The cyclopropyl group could reduce metabolic degradation compared to linear alkyl chains in other analogs.

Hypothetical Mechanistic Differences

While the target compound lacks direct activity data, structural comparisons suggest:

- Enhanced Selectivity : The thiophene moiety may confer selectivity for enzymes with aromatic binding sites (e.g., kinases or cytochrome P450 isoforms).

- Solubility Trade-offs : The dichloro and cyclopropyl groups may reduce aqueous solubility compared to carboxyphenyl-containing analogs, impacting bioavailability.

Biological Activity

3,4-Dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a dichlorobenzamide core, a cyclopropyl group, and a thiophen-3-ylmethyl substituent. Its molecular formula is C12H12Cl2N2OS, and it possesses distinct physicochemical properties that influence its biological activity.

Research indicates that the compound may exert its biological effects through multiple mechanisms. Notably, it has been shown to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 1.5 µM against human glioma cells, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibited antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | IC50 = 1.5 µM against glioma cells |

| Study B | Anti-inflammatory | Inhibition of cytokine production in macrophages |

| Study C | Antimicrobial | MIC = 8-32 µg/mL against bacterial strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dichloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and amine derivatives. For example, benzoylisothiocyanate intermediates (prepared by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane) can be reacted with cyclopropylamine and thiophen-3-ylmethylamine under controlled conditions. Stirring at room temperature overnight, followed by ice/water quenching and filtration, yields solid products . Optimization may involve solvent selection (e.g., 1,4-dioxane for solubility), stoichiometric adjustments, and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation combines spectroscopic (NMR, IR, MS) and crystallographic methods. Single-crystal X-ray diffraction (SCXRD) is definitive for bond-length and angle determination. For example, related benzamide derivatives show mean C–C bond lengths of 0.003–0.007 Å and R-factors <0.05 using SHELXL refinement . Mercury software can visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds) to confirm structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While occupational exposure limits (OELs) for this specific compound are not standardized, analogs like 3,5-dibromo-N-[(3,4-dichlorophenyl)methyl]-2-hydroxybenzamide recommend avoiding inhalation, skin contact, and ingestion. Use fume hoods, PPE (gloves, lab coats), and spill containment protocols. Waste disposal should follow hazardous chemical guidelines, as outlined in GBZ 2.1 standards .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve challenges in refining the crystal structure of this compound, particularly for disordered regions or twinning?

- Methodological Answer : SHELXL’s robust refinement algorithms handle disorder by partitioning atomic sites and refining occupancy ratios. For twinned data (common in small-molecule crystals), the TWIN/BASF commands in SHELXL model twin domains, while SHELXD’s dual-space recycling improves phase solutions. High-resolution data (>1.0 Å) enhances reliability, and iterative refinement cycles with restraints (e.g., DFIX, SIMU) stabilize convergence .

Q. What strategies address contradictions in crystallographic data between studies, such as variations in bond angles or packing motifs?

- Methodological Answer : Discrepancies may arise from temperature-dependent lattice changes or solvent inclusion. Cross-validate using Mercury’s packing similarity tool to compare unit-cell parameters and interaction motifs (e.g., π-π stacking) across datasets . For bond-angle deviations, re-examine data quality (R-factor, completeness) and consider dynamic effects via Hirshfeld surface analysis or computational modeling (DFT) .

Q. What biochemical pathways or enzymatic targets are implicated in the compound’s mechanism of action, and how are these validated experimentally?

- Methodological Answer : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target bacterial acps-pptase enzymes, critical for lipid biosynthesis. Validation involves:

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using purified enzymes.

- Microbiological Testing : Assess minimum inhibitory concentrations (MICs) against bacterial strains.

- Pathway Analysis : Transcriptomics/proteomics to identify downstream effects on pathways like fatty acid biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.